bis-O-(1-methylethylidene)-beta-D-Fructofuranose
Description
Properties
IUPAC Name |
[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSDDHYUVYJCQ-PDBLZVRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Isopropylidene Formation
Polymer-supported toluenesulfonic acid (PS-TsOH) in anhydrous methanol facilitates the formation of methyl 1,3-isopropylidene-α-D-fructofuranose from D-fructose, achieving 65% yield after 2 hours at room temperature. The reaction proceeds via hemiacetal intermediate formation, followed by acetalization with 2,2-dimethoxypropane. Critically, this method avoids hazardous reagents like carbon tetrachloride, aligning with green chemistry principles.
Stepwise Synthesis from D-Fructose
Initial Protection: Methyl Fructofuranoside Formation
D-Fructose undergoes methanolysis using PS-TsOH to yield methyl β-D-fructofuranoside, which exists in equilibrium with its α-anomer. NMR analysis reveals a 9:1 α/β ratio under optimized drying conditions. Key parameters:
Second Protection: Isopropylidene Acetal Installation
The methyl fructofuranoside intermediate reacts with 2,2-dimethoxypropane (7:1 molar ratio) under PS-TsOH catalysis to install the 1,3-isopropylidene group. Despite careful drying, anomeric mixtures persist (9:1 α/β), necessitating chromatographic separation.
Table 1: Comparative Analysis of Acid Catalysts
| Catalyst | Anomeric Ratio (α/β) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PS-TsOH | 9:1 | 65 | 98.5 |
| Camphorsulfonic | 8:2 | 58 | 97.2 |
| Methanolic HCl | 7:3 | 62 | 96.8 |
Deprotection and Final Product Isolation
Acidic Hydrolysis Conditions
1M HCl at 50°C under 3.5 bar pressure cleaves isopropylidene groups while preserving the nitrogen functionality. This step generates a nitrone intermediate, which undergoes catalytic hydrogenolysis (Pd/C, H₂) to yield 1-deoxymannojirimycin.
Table 2: Hydrogenolysis Efficiency
| Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|
| 1 | 25 | 78 |
| 3.5 | 50 | 99+ |
| 5 | 70 | 99+ (degradation observed) |
Industrial-Scale Considerations
The Korean patent KR20050062976A discloses a bis-O-protection strategy for fructopyranose derivatives, offering insights transferable to fructofuranose systems:
Solvent System Innovations
Chemical Reactions Analysis
Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the development of anticonvulsant drugs like topiramate, which is used to treat epilepsy and migraines
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .
Comparison with Similar Compounds
1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol (CAS 1707-77-3)
- Structural Differences: The core sugar is mannitol (a hexitol) instead of fructofuranose. Protection occurs at 1,2- and 5,6-positions, stabilizing the linear polyol structure.
- Applications: Primarily used as a precursor in nucleoside analogs like gemcitabine intermediates . Unlike fructofuranose derivatives, mannitol derivatives are less common in glycosylation pathways due to their linear conformation.
1,2:4,5-Bis-O-(1-methylethylidene)-beta-D-Fructopyranose (CAS 25018-67-1)
- Structural Differences: The fructopyranose ring is a six-membered pyranose, contrasting with the five-membered furanose in the target compound. Protection at 1,2- and 4,5-positions alters ring strain and reactivity.
- Applications: Utilized in synthesizing antimicrobial/antifungal monosaccharide esters and antihyperlipidemic agents . Pyranose derivatives generally exhibit higher thermal stability than furanose analogs due to reduced ring strain.
2,3-O-(1-Methylethylidene)-beta-D-Fructofuranose 1,6-bis(4-methylbenzenesulfonate) (CAS 32087-60-8)
- Structural Differences :
- Isopropylidene groups protect 2,3-positions, leaving 1,6-positions functionalized with tosyl groups.
- The tosyl groups enable nucleophilic substitution reactions, unlike the fully protected target compound.
- Applications :
Data Table: Key Comparative Parameters
Research Findings and Functional Insights
- Reactivity and Stability: Furanose derivatives (e.g., target compound) exhibit higher ring strain than pyranose analogs, making them more reactive in ring-opening reactions . Isopropylidene protection at equatorial positions (e.g., 4,5- in fructopyranose) enhances hydrolytic stability compared to axial protections .
- Biological Activity: Fructofuranose derivatives are implicated in cancer metabolism pathways (e.g., GFPT1-mediated UDP-GlcNAc synthesis), unlike mannitol analogs .
Biological Activity
bis-O-(1-methylethylidene)-beta-D-fructofuranose, also known as 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose, is a derivative of fructose with significant biological activities. This compound has gained attention due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- CAS Number : 20880-92-6
- Structure : The compound features a unique isopropylidene group that influences its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects :
- Antidiabetic Properties :
- Antioxidant Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting alpha-glucosidase, the compound alters glucose metabolism and absorption.
- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to arrest at specific phases and promoting apoptosis in cancer cells.
- Oxidative Stress Modulation : Its antioxidant properties help mitigate damage caused by reactive oxygen species (ROS), thus preserving cellular integrity.
Case Studies and Research Findings
Applications in Pharmacology
The unique properties of this compound position it as a promising candidate for drug development:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.
- Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a therapeutic for diabetes.
- Nutraceuticals : Given its antioxidant properties, it may be utilized in dietary supplements aimed at enhancing overall health and preventing chronic diseases.
Q & A
Q. What are the optimal synthetic routes for preparing bis-O-(1-methylethylidene)-β-D-fructofuranose?
- Methodological Answer : The synthesis typically involves protecting hydroxyl groups on β-D-fructofuranose using acetone under acidic conditions. A two-step protocol is recommended:
Protection : React β-D-fructofuranose with 2,2-dimethoxypropane in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to form the bis-isopropylidene derivative.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm regioselectivity via -NMR, focusing on the characteristic singlet for isopropylidene methyl groups (~1.3–1.5 ppm) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy :
- -NMR identifies proton environments (e.g., anomeric protons at δ 5.2–5.5 ppm).
- -NMR and DEPT-135 confirm carbon types (e.g., acetal carbons at ~100–110 ppm).
- 2D techniques (HMBC, HSQC) resolve connectivity, particularly for overlapping furanose ring signals .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for : 284.13 g/mol) .
Advanced Research Questions
Q. How can regioselective functionalization (e.g., sulfonylation) be achieved in bis-O-(1-methylethylidene)-β-D-fructofuranose derivatives?
- Methodological Answer :
- Targeting Primary Hydroxyls : Use bulky sulfonating agents (e.g., p-toluenesulfonyl chloride) in anhydrous pyridine at 0–5°C to favor reaction at less hindered positions (e.g., C-6 hydroxyl).
- Kinetic Control : Short reaction times (~2 hours) minimize over-sulfonylation. Monitor via TLC (Rf shift in 3:7 ethyl acetate/hexane).
- Validation : -NMR detects downfield shifts (~δ 4.3–4.5 ppm) for tosyl-OCH groups .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT for optimized geometries and NMR chemical shift predictions).
- Isotopic Labeling : Introduce -labels at key positions (e.g., anomeric carbon) to clarify signal assignments in crowded NMR spectra .
Q. How does bis-O-(1-methylethylidene)-β-D-fructofuranose interact with enzymes like β-fructofuranosidase?
- Methodological Answer :
- Substrate Specificity Assays : Incubate the compound with β-fructofuranosidase (pH 6.5, 37°C) and monitor hydrolysis via HPLC for released fructose.
- Inhibition Studies : Compare kinetics (Km, Vmax) with natural substrates (e.g., sucrose) to assess competitive inhibition. Use molecular docking simulations to identify binding site interactions .
Methodological Challenges and Solutions
Q. What are common pitfalls in deprotection of isopropylidene groups, and how are they mitigated?
- Methodological Answer :
- Acidic Hydrolysis : Use dilute HCl (0.1 M) in THF/water (1:1) at 25°C to avoid side reactions (e.g., ring-opening).
- Monitoring : Track deprotection via IR spectroscopy (disappearance of C-O-C stretch at ~1250 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
